molecular formula C14H17N3O B11115953 N-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)propanamide CAS No. 1340970-27-5

N-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)propanamide

Cat. No.: B11115953
CAS No.: 1340970-27-5
M. Wt: 243.30 g/mol
InChI Key: WAZDJFYWFDCSGI-UHFFFAOYSA-N
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Description

N-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the benzyl and methyl groups. One common method involves the reaction of 1-benzyl-3-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)propanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1340970-27-5

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C14H17N3O/c1-3-14(18)15-13-9-11(2)17(16-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,16,18)

InChI Key

WAZDJFYWFDCSGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN(C(=C1)C)CC2=CC=CC=C2

Origin of Product

United States

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